3-chloro-4-methoxypyridine-2-carboxylic acid 3-chloro-4-methoxypyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1256822-07-7
VCID: VC7941565
InChI: InChI=1S/C7H6ClNO3/c1-12-4-2-3-9-6(5(4)8)7(10)11/h2-3H,1H3,(H,10,11)
SMILES: COC1=C(C(=NC=C1)C(=O)O)Cl
Molecular Formula: C7H6ClNO3
Molecular Weight: 187.58

3-chloro-4-methoxypyridine-2-carboxylic acid

CAS No.: 1256822-07-7

Cat. No.: VC7941565

Molecular Formula: C7H6ClNO3

Molecular Weight: 187.58

* For research use only. Not for human or veterinary use.

3-chloro-4-methoxypyridine-2-carboxylic acid - 1256822-07-7

Specification

CAS No. 1256822-07-7
Molecular Formula C7H6ClNO3
Molecular Weight 187.58
IUPAC Name 3-chloro-4-methoxypyridine-2-carboxylic acid
Standard InChI InChI=1S/C7H6ClNO3/c1-12-4-2-3-9-6(5(4)8)7(10)11/h2-3H,1H3,(H,10,11)
Standard InChI Key MJVPNCAXAAQELP-UHFFFAOYSA-N
SMILES COC1=C(C(=NC=C1)C(=O)O)Cl
Canonical SMILES COC1=C(C(=NC=C1)C(=O)O)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity

3-Chloro-4-methoxypyridine-2-carboxylic acid belongs to the pyridinecarboxylic acid family, characterized by a six-membered aromatic ring with nitrogen at position 1. Its substitution pattern distinguishes it from isomers such as 4-chloro-3-methoxypyridine-2-carboxylic acid and 3-chloro-6-methoxypyridine-2-carboxylic acid . The molecular formula (C₇H₆ClNO₃) and weight (187.58 g/mol) are consistent across positional isomers, but physicochemical properties like solubility and melting point may vary due to steric and electronic effects.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₇H₆ClNO₃
Molecular Weight187.58 g/mol
CAS NumberNot reported in sources
Key Functional GroupsCarboxylic acid, Cl, OCH₃

Synthetic Routes and Optimization

Chlorination Strategies

While no direct synthesis is documented, analogous methods for chlorinated pyridinecarboxylic acids provide guidance. For example, 4-chloro-3-methoxypyridine-2-carboxylic acid is synthesized via chlorination of 3-methoxypyridine-2-carboxylic acid using thionyl chloride (SOCl₂) under reflux. Adapting this approach, 3-chloro-4-methoxy substitution could involve:

  • Methoxy Introduction: Methoxylation of a precursor (e.g., 3-chloropyridine-2-carboxylic acid) using methylating agents like dimethyl sulfate.

  • Regioselective Chlorination: Directed chlorination at position 3 using POCl₃ or PCl₅, as demonstrated in the synthesis of 2-chloro-3-cyano-4-methylpyridine .

Table 2: Chlorinating Agents and Conditions

AgentTemperature (°C)SolventYield (%)Source
SOCl₂80–100Toluene70–85
POCl₃/PCl₅115 (reflux)Methylene chloride65–75

Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atom at position 3 is susceptible to substitution. In 3-chloro-6-methoxypyridine-2-carboxylic acid, displacement with amines yields aminated derivatives . Similarly, 3-chloro-4-methoxy variants could react with:

  • Amines: To form 3-amino-4-methoxypyridine-2-carboxylic acid.

  • Thiols: Generating thioether linkages for drug conjugation.

Carboxylic Acid Reactivity

The carboxylic acid group enables esterification or amidation. For instance, 4-methoxypyridine-2-carboxylic acid derivatives have been esterified to improve bioavailability in drug candidates .

Hazard StatementPrecautionary Measure
H315Avoid skin contact
H319Use eye protection
H335Ensure ventilation

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